molecular formula C5H8N4OS B1268248 5-Amino-2-(methylamino)-1,3-thiazole-4-carboxamide CAS No. 52868-71-0

5-Amino-2-(methylamino)-1,3-thiazole-4-carboxamide

Cat. No.: B1268248
CAS No.: 52868-71-0
M. Wt: 172.21 g/mol
InChI Key: AUUMSCGUNURINM-UHFFFAOYSA-N
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Description

5-Amino-2-(methylamino)-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C5H8N4OS and its molecular weight is 172.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 667941. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods and Precursors

  • 5-Amino-2-(methylamino)-1,3-thiazole-4-carboxamide is utilized as a precursor in the synthesis of thiazole [4,5-d] pyrimidines, employing a new, environmentally friendly synthesis method with a high yield, suitable for industrial production (Wang et al., 2014).

Solid Phase Synthesis

  • The compound is involved in the solid phase synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives, highlighting its versatility in chemical synthesis and potential for creating oral bioavailability drug properties (Kim et al., 2019).

Fungicidal Activity

  • Derivatives of this compound have shown promising results as fungicides, with inhibition rates against certain fungi reaching up to 91.78% (Wei, 2012).

Molluscicidal Properties

  • Research has been conducted on the synthesis of thiazolo[5,4-d]pyrimidines using this compound, indicating its potential use in controlling schistosomiasis by targeting the intermediate host snails (El-bayouki & Basyouni, 1988).

Antitumor Activity

  • The compound has been used in the synthesis of derivatives with potent antitumor activity, specifically in preclinical assays against chronic myelogenous leukemia, demonstrating its potential in oncology applications (Lombardo et al., 2004).

Peptide Mimicry in Protein Design

  • It serves as a key component in the synthesis of constrained heterocyclic γ-amino acids, aiding in the design of protein mimics such as helices and β-sheets, which are crucial in biomedical research (Mathieu et al., 2015).

Antimicrobial Activity

  • Derivatives containing thiazole and oxazole moieties synthesized using this compound have shown moderate antimicrobial activity against various bacteria and fungi, indicating its potential in developing new antimicrobial agents (Stanchev et al., 1999).

Properties

IUPAC Name

5-amino-2-(methylamino)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4OS/c1-8-5-9-2(3(6)10)4(7)11-5/h7H2,1H3,(H2,6,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUMSCGUNURINM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(S1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327585
Record name NSC667941
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52868-71-0
Record name 5-Amino-2-(methylamino)-4-thiazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52868-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC667941
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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